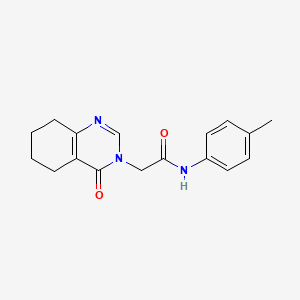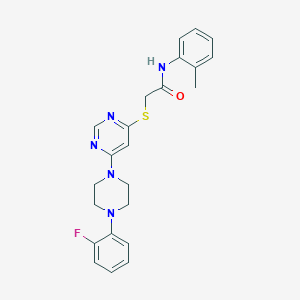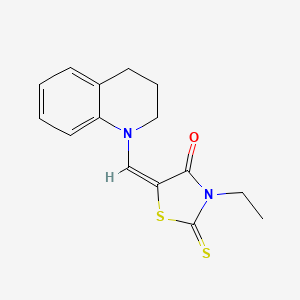![molecular formula C21H19F3N4O3S B11195214 4-amino-N~3~-(3-methoxybenzyl)-N~5~-[4-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B11195214.png)
4-amino-N~3~-(3-methoxybenzyl)-N~5~-[4-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes an amino group, methoxyphenyl, trifluoromethylphenyl, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole derivatives with substituted benzylamines under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby exerting its biological effects[7][7].
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 1-(3-Ethoxy-4-Methoxyphenyl)-2-Methylsulfonylethylamine
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and thiazole moieties, in particular, contribute to its high stability and potential for diverse applications .
Properties
Molecular Formula |
C21H19F3N4O3S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-amino-3-N-[(3-methoxyphenyl)methyl]-5-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C21H19F3N4O3S/c1-31-15-4-2-3-13(9-15)11-26-19(29)17-16(25)18(32-28-17)20(30)27-10-12-5-7-14(8-6-12)21(22,23)24/h2-9H,10-11,25H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
ZIDOEADUMZZMML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide](/img/structure/B11195132.png)

![3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11195137.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11195146.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11195149.png)
![N-(3,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11195157.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11195164.png)
![N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11195166.png)
![N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11195180.png)

![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11195187.png)

![(2E)-N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B11195201.png)
![2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B11195209.png)
